molecular formula C6H6BrIN2O2 B13149943 Ethyl 5-bromo-4-iodo-1H-pyrazole-3-carboxylate

Ethyl 5-bromo-4-iodo-1H-pyrazole-3-carboxylate

Katalognummer: B13149943
Molekulargewicht: 344.93 g/mol
InChI-Schlüssel: LBDNEHYPHIEZAP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 5-bromo-4-iodo-1H-pyrazole-3-carboxylate: is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-bromo-4-iodo-1H-pyrazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3,5-dibromo-4-iodopyrazole with ethyl chloroformate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to facilitate the esterification process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Analyse Chemischer Reaktionen

Types of Reactions: Ethyl 5-bromo-4-iodo-1H-pyrazole-3-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate can be used.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and appropriate ligands are commonly used.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while coupling reactions can produce biaryl compounds .

Wissenschaftliche Forschungsanwendungen

Ethyl 5-bromo-4-iodo-1H-pyrazole-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be used in the development of bioactive molecules, including potential pharmaceuticals.

    Medicine: Research into its derivatives may lead to the discovery of new drugs with anti-inflammatory, anti-cancer, or antimicrobial properties.

    Industry: It can be used in the development of new materials with specific chemical properties.

Wirkmechanismus

The mechanism of action of Ethyl 5-bromo-4-iodo-1H-pyrazole-3-carboxylate depends on its specific application. In medicinal chemistry, its derivatives may interact with various molecular targets, such as enzymes or receptors, to exert their effects. The presence of bromine and iodine atoms can enhance the compound’s ability to form strong interactions with biological targets, potentially leading to increased potency and selectivity .

Vergleich Mit ähnlichen Verbindungen

  • Ethyl 5-bromo-4-chloro-1H-pyrazole-3-carboxylate
  • Ethyl 5-bromo-4-fluoro-1H-pyrazole-3-carboxylate
  • Ethyl 5-bromo-4-methyl-1H-pyrazole-3-carboxylate

Comparison: Ethyl 5-bromo-4-iodo-1H-pyrazole-3-carboxylate is unique due to the presence of both bromine and iodine atomsFor example, the iodine atom can participate in specific types of coupling reactions that may not be as efficient with chlorine or fluorine .

Eigenschaften

Molekularformel

C6H6BrIN2O2

Molekulargewicht

344.93 g/mol

IUPAC-Name

ethyl 5-bromo-4-iodo-1H-pyrazole-3-carboxylate

InChI

InChI=1S/C6H6BrIN2O2/c1-2-12-6(11)4-3(8)5(7)10-9-4/h2H2,1H3,(H,9,10)

InChI-Schlüssel

LBDNEHYPHIEZAP-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=NNC(=C1I)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.